3-Amino-2-methylbutan-2-ol
Overview
Description
3-Amino-2-methylbutan-2-ol is an organic compound with the molecular formula C5H13NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-amino-2-methylbutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Another method involves the catalytic hydrogenation of 3-amino-2-methylbut-2-en-1-ol using a palladium catalyst on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the starting materials are subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products Formed
Oxidation: Formation of 3-amino-2-methylbutan-2-one.
Reduction: Formation of 3-amino-2-methylbutane.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
3-Amino-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and chiral auxiliaries.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals containing chiral centers.
Industry: Utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-2-methylbutan-2-ol involves its interaction with various molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as in drug development or biochemical research.
Comparison with Similar Compounds
3-Amino-2-methylbutan-2-ol can be compared with other similar compounds, such as:
3-Methyl-2-butanol: An alcohol with a similar carbon skeleton but lacking the amino group. It is used as a solvent and intermediate in chemical synthesis.
4-Amino-2-methylbutan-2-ol: A structural isomer with the amino group located at a different position. It has different chemical properties and applications.
2-Amino-3-methylbutan-1-ol: Another isomer with the amino and hydroxyl groups on different carbon atoms. It is used in different synthetic and research applications.
Properties
IUPAC Name |
3-amino-2-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(6)5(2,3)7/h4,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKDLPZRDQTOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277823 | |
Record name | 3-amino-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6291-17-4 | |
Record name | 6291-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-methyl-2-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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